

# Comparative Analysis of MRS2365 and Other P2Y1 Agonists: A Guide for Researchers

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## Compound of Interest

Compound Name: MRS2365

Cat. No.: B15569051

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This guide provides a detailed comparative analysis of **MRS2365**, a potent and selective P2Y1 receptor agonist, against other common purinergic agonists. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key assays, and visualizations of critical pathways and workflows.

## Comparative Analysis of P2Y1 Agonist Potency and Selectivity

The P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a key target in various physiological processes, including platelet aggregation and neurotransmission.<sup>[1][2]</sup> The development of selective agonists is crucial for dissecting its specific roles. **MRS2365**, a conformationally-constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP), stands out for its high potency and exceptional selectivity for the P2Y1 receptor.<sup>[3]</sup>

Unlike broader agonists such as ADP and 2-MeSADP, which also activate P2Y12 and P2Y13 receptors, **MRS2365** allows for the specific interrogation of P2Y1-mediated signaling pathways.<sup>[4]</sup> This selectivity is critical in experimental settings to avoid confounding effects from the activation of other Gi-coupled P2Y receptors.<sup>[5]</sup>

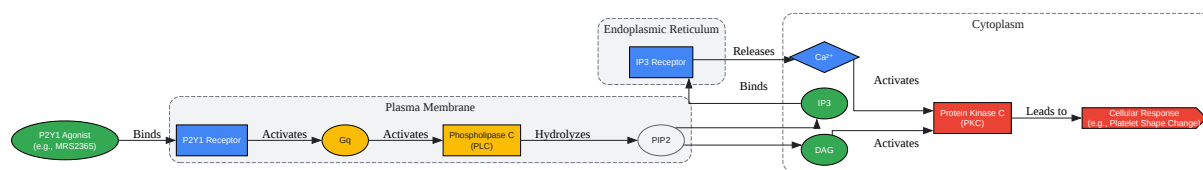
Table 1: Comparative Potency and Selectivity of P2Y1 Agonists

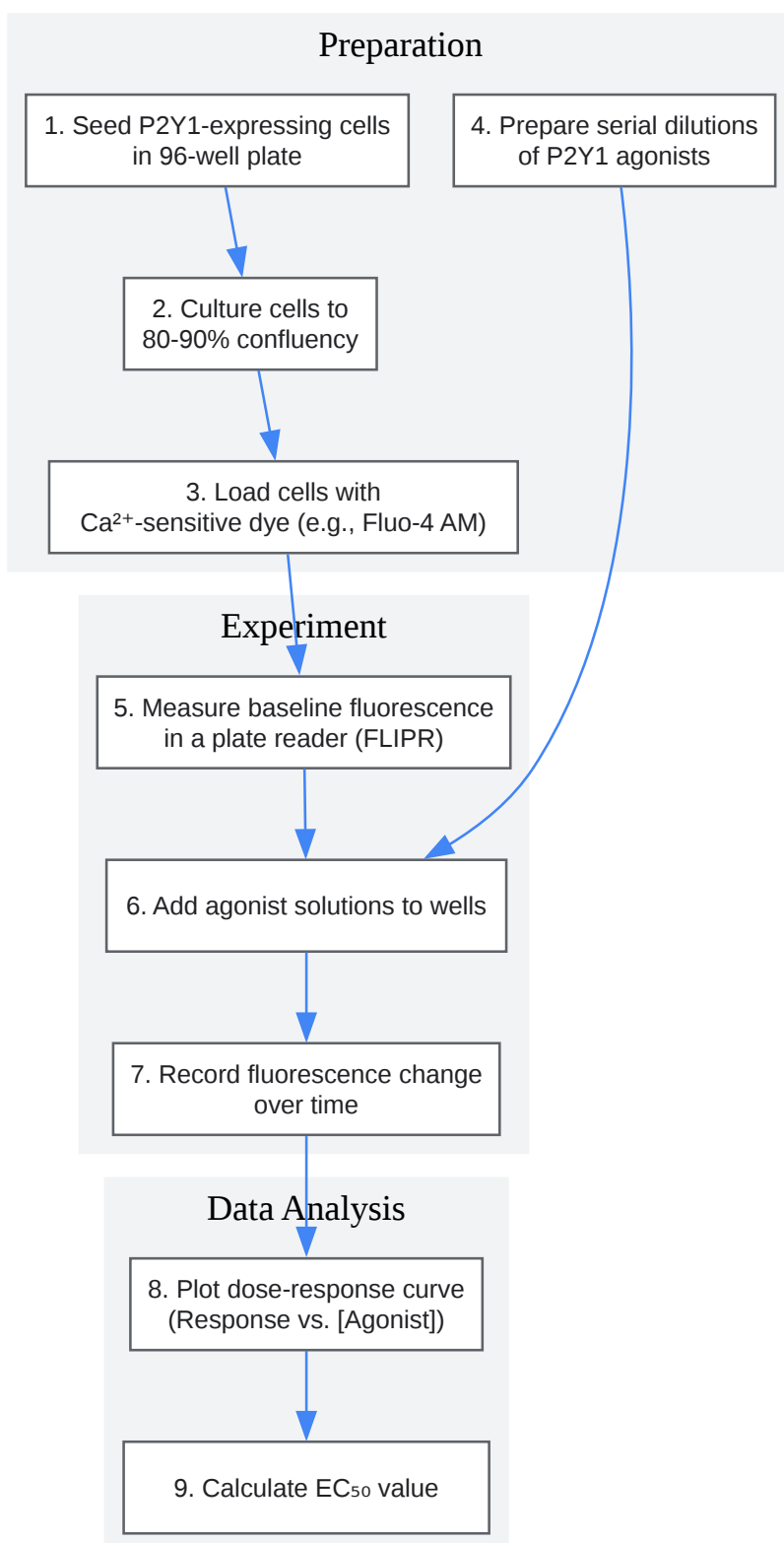
Agonist	Receptor Subtype	G-Protein Coupling	Potency (EC <sub>50</sub> )	Selectivity Profile	Reference(s)
MRS2365	P2Y1	Gq	0.4 nM	Highly selective for P2Y1.	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
	P2Y12	Gi	No agonist activity	No activity at P2Y12; very low activity at P2Y13.	<a href="#">[4]</a> <a href="#">[6]</a>
	P2Y13	Gi	Very low agonist activity		<a href="#">[4]</a>
2-MeSADP	P2Y1	Gq	~1.2 nM - 6.6 nM	Potent agonist at P2Y1, P2Y12, and P2Y13.	<a href="#">[4]</a> <a href="#">[9]</a>
	P2Y12	Gi	5 nM		<a href="#">[9]</a>
	P2Y13	Gi	19 nM		<a href="#">[9]</a>
ADP	P2Y1	Gq	Potent agonist	Endogenous agonist for P2Y1, P2Y12, and P2Y13.	<a href="#">[4]</a> <a href="#">[10]</a>
	P2Y12	Gi	Potent agonist		<a href="#">[4]</a>

| | P2Y13 | Gi | Potent agonist | |[\[4\]](#) |

## P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gαq class of G-proteins.[10] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[13][14] This rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, leading to cellular responses like platelet shape change.[11][15]





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